(Z)-2-Penten-1-ol

Flavor Chemistry Sensory Science Fragrance Formulation

This (Z)-2-penten-1-ol (CAS 1576-95-0) delivers the precise (Z)-configuration essential for green, banana sensory profiles—unlike the mushroom-like (E)-isomer or isomeric mixtures that ruin flavor fidelity and analytical accuracy. Use it to replicate authentic green tea and olive oil aromas, as a GC-MS standard with known Kovats Index 1268 (DB-Wax), or in insect semiochemistry for pest management. Ensure your processes are backed by stereochemical integrity; order your research-grade, high-purity supply today.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 1576-95-0
Cat. No. B074994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Penten-1-ol
CAS1576-95-0
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC=CCO
InChIInChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3-
InChIKeyBTSIZIIPFNVMHF-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Penten-1-ol (CAS 1576-95-0): Key Characteristics and Procurement Baseline


(Z)-2-Penten-1-ol (CAS 1576-95-0), also known as cis-2-penten-1-ol, is an unsaturated primary alcohol with the molecular formula C5H10O and a molecular weight of 86.13 g/mol [1]. It is characterized by a (Z)-configuration around its double bond, a structural feature that critically defines its stereochemical and physicochemical properties [2]. The compound exists as a colorless to pale yellow liquid with a reported boiling point of 138 °C (lit.) and a density of 0.853 g/mL at 25 °C (lit.) . It is a naturally occurring volatile compound, identified in green tea, virgin olive oil, and broccoli, and is utilized as both a flavor and fragrance ingredient [3].

Why (Z)-2-Penten-1-ol Cannot Be Substituted by Generic 2-Penten-1-ol or Other C5 Analogs


Substituting (Z)-2-penten-1-ol with its (E)-isomer, a positional isomer like 1-penten-3-ol, or a generic mixture of 2-penten-1-ol isomers leads to divergent outcomes in sensory perception, analytical identification, and potentially in synthetic applications. The stereochemistry of the double bond dictates the compound's three-dimensional shape, which in turn governs its interaction with biological receptors and its chromatographic behavior. Key evidence demonstrates that (Z)-2-penten-1-ol and (E)-2-penten-1-ol possess distinct odor profiles—green, banana, and burnt rubber notes for the (Z)-isomer [1], versus mushroom and grass green for the (E)-isomer [2]. Furthermore, their gas chromatographic retention indices differ, with the (Z)-isomer eluting earlier on non-polar columns and exhibiting different polarities [3][4]. Using a non-stereospecific or isomeric mixture would compromise flavor and fragrance fidelity and could hinder accurate analytical quantification in complex matrices.

Quantitative Differentiation Evidence for (Z)-2-Penten-1-ol (CAS 1576-95-0) Against Key Comparators


Sensory Differentiation: (Z)- vs (E)-2-Penten-1-ol Odor Profiles

The (Z)- and (E)-isomers of 2-penten-1-ol are not sensory equivalents. The (Z)-isomer is characterized by a complex green odor profile with distinct notes of plastic, burnt rubber, and banana [1]. In direct contrast, the (E)-isomer is described as having a mushroom and grassy green odor [2]. This stereochemical difference leads to a fundamentally different sensory perception, making them non-interchangeable in flavor and fragrance applications.

Flavor Chemistry Sensory Science Fragrance Formulation

Analytical Differentiation: Gas Chromatographic Retention Index (RI) Comparison

On a polar DB-Wax capillary column, (Z)-2-penten-1-ol exhibits a lower retention index (RI) than its (E)-isomer under comparable temperature-programmed conditions. The (Z)-isomer has been reported with an RI of 1268 on a DB-Wax column [1], while the (E)-isomer has been measured at 1307 and 1316 on the same stationary phase [2]. This consistent difference of approximately 40-50 RI units on a polar column allows for unambiguous identification and quantification in complex mixtures using standard GC-FID or GC-MS methods.

Analytical Chemistry GC-MS Food Authenticity

Behavioral Differentiation: Modulation of Insect Pheromone Response

In a proof long-range field trapping experiment, (Z)-2-penten-1-ol was found to reduce the efficiency of sex pheromone lures in trapping male moths . This demonstrates a quantifiable and specific behavioral effect of this isomer, which is not necessarily shared by other related C5 alcohols. This property positions it as a potential behavioral antagonist or modulator in semiochemical research and pest management strategies, a function that would not be fulfilled by its (E)-isomer or 1-penten-3-ol.

Semiochemistry Integrated Pest Management Insect Behavior

Safety and Regulatory Status: RIFM Safety Assessment and Cramer Class I Designation

(Z)-2-Penten-1-ol has been evaluated by the Research Institute for Fragrance Materials (RIFM) and assigned to Cramer Class I (Low) based on expert judgment and computational toxicology using the OECD QSAR Toolbox [1]. The updated safety assessment concluded that the compound is not expected to be genotoxic, not persistent, bioaccumulative, and toxic (PBT), and that its risk quotients (PEC/PNEC) are <1 [2]. These findings, which are specific to the (Z)-isomer and its established use patterns, provide a defined safety and environmental benchmark that may not be transferable to other C5 unsaturated alcohols, which could have different toxicological profiles and regulatory acceptance.

Toxicology Regulatory Compliance Fragrance Safety

Natural Occurrence and Role as a Biomarker: Association with Green Tea Maturity

A study on the volatile components of green tea during shoot development found that the concentration of (Z)-2-penten-1-ol increased significantly as tea shoots matured, making it a potential contributor to the 'Kowaba-shu' (mature leaf aroma) odor [1]. In contrast, the (E)-isomer is commonly found in other matrices like cooked mussels and fermented cucumber brine [2]. This specific association with the developmental stage of green tea makes (Z)-2-penten-1-ol a valuable marker for assessing tea quality and authenticity, a role that its (E)-isomer or 1-penten-3-ol cannot fill.

Food Authenticity Metabolomics Tea Science

Recommended Applications for (Z)-2-Penten-1-ol (CAS 1576-95-0) Based on Evidence


Green and Fruity Note in Flavor and Fragrance Formulations

Due to its distinct sensory profile characterized by green, banana, and slightly burnt rubber notes [1], (Z)-2-penten-1-ol is ideally suited for creating green, fruity, and tropical nuances in both fine fragrances and complex flavor compositions. It is a key ingredient for replicating the aroma profiles of green tea, olive oil, and various fruits. Its specific odor profile, which differs from the mushroom-like note of its (E)-isomer, makes it an irreplaceable component for achieving a desired green character.

Analytical Standard for Food and Beverage Quality Control

The compound's well-characterized chromatographic properties, including its specific Kovats Retention Index of 1268 on a DB-Wax column [2], make it an excellent analytical standard. It is critical for the accurate identification and quantification of volatiles in the quality control and authentication of high-value natural products such as green tea and virgin olive oil [3]. Its use ensures the reliability of GC-MS and GC-O analyses, preventing misidentification with its (E)-isomer.

Research Tool in Chemical Ecology and Semiochemistry

(Z)-2-Penten-1-ol serves as a valuable research tool in the study of insect chemical communication. Its demonstrated ability to reduce the efficacy of moth sex pheromone lures positions it as a candidate for developing behavioral antagonists or disrupting mating patterns in integrated pest management (IPM) programs. This specific bioactivity makes it a target compound for semiochemical research.

Biomarker for Tea Maturity and Food Authenticity Studies

The established correlation between (Z)-2-penten-1-ol concentration and the maturity of tea shoots [4] makes it a valuable biomarker for food scientists. Its presence and relative abundance can be used to develop and validate analytical methods for assessing the grade, processing history, and authenticity of tea and potentially other plant-based food products, ensuring product quality and preventing fraud.

Technical Documentation Hub

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